
N-(2-aminophenyl)-N'-phenylurea
Übersicht
Beschreibung
“N-(2-Aminophenyl)-benzamide” is a class of HDAC inhibitors that has received attention as novel anticancer agents . They contain the N-(2-aminophenyl)-benzamide functionality as the zinc-binding group linked to various cap groups . They have been found to inhibit HDAC1 and HDAC2 at nanomolar concentrations, with antiproliferative activity at micromolar concentrations against A549 and SF268 cancer cell lines .
Synthesis Analysis
The compound “N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide” was synthesized in good yield and characterized by different spectroscopic techniques (1H, 13C NMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .
Molecular Structure Analysis
The molecular structure of “N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide” was confirmed by X-ray diffraction (XRD) studies .
Chemical Reactions Analysis
A novel compound “N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide” was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .
Physical And Chemical Properties Analysis
The molecular weight of “N-(2-aminophenyl)formamide” is 136.15 g/mol .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
This compound has been utilized in the synthesis of secondary amides, which are significant in pharmaceutical applications. The method allows for the recuperation of the leaving group as a carbonylated N-heterocycle, which is notably relevant in pharmaceuticals .
Anti-Intestinal Nematode Treatment
Derivatives of this compound have shown potential as lead compounds for anti-intestinal nematode treatment. Specifically, a thiourea derivative exhibited high deparasitization activity in rats .
Synthesis of Phenazines
Phenazines, which have various biological activities, can be synthesized using compounds like N-(2-aminophenyl)-N’-phenylurea. The synthesis involves multiple approaches, including condensation reactions with 1,2-diaminobenzenes .
Chalcone Synthesis
The compound has been used in the Claisen–Schmidt condensation reaction to synthesize chalcones, which are important intermediates for various chemical syntheses .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
It’s suggested that similar compounds may interact with their targets through membrane perturbation and intracellular actions . The compound may bind to its target, causing conformational changes that affect the target’s function .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in cell proliferation and apoptosis
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability and are metabolized by various enzymes in the body
Result of Action
Similar compounds have shown potent antiproliferative activities against various cancer cell lines
Safety and Hazards
The magnitude of the exotherms in Pd-catalyzed cross-coupling reactions poses potential safety hazards that could result in runaway scenarios in cases where the maximum temperature of a synthesis reaction (MTSR) exceeds the solvent boiling point and/or the onset temperature for reaction mixture decomposition .
Zukünftige Richtungen
The novel N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives were designed and synthesized to inhibit the RBD of SARS-CoV-2 spike glycoprotein by applying molecular docking tools . This scaffold can hold an effective interest in the development of inhibitors for SARS-CoV-2 in the future if drug repurposing fails to serve the purpose .
Eigenschaften
IUPAC Name |
1-(2-aminophenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,14H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAKVLZLSFROSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403261 | |
| Record name | N-(2-aminophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-N'-phenylurea | |
CAS RN |
57709-64-5 | |
| Record name | N-(2-aminophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



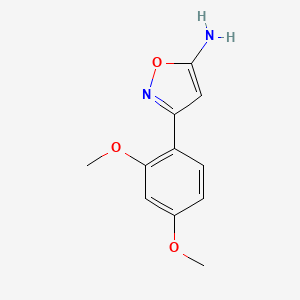
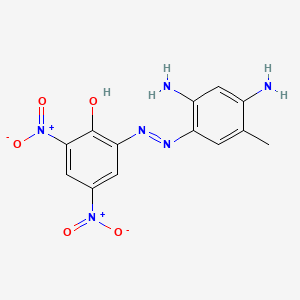
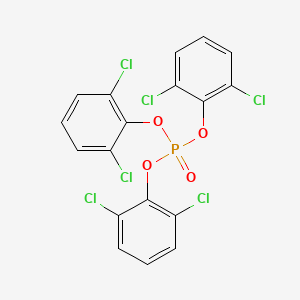

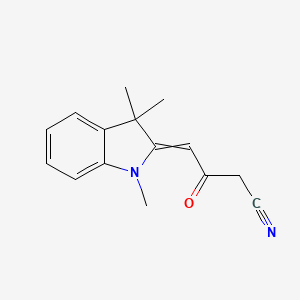
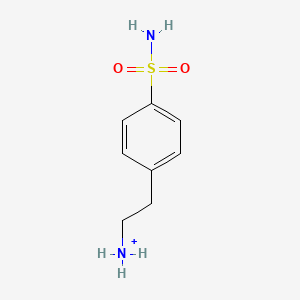

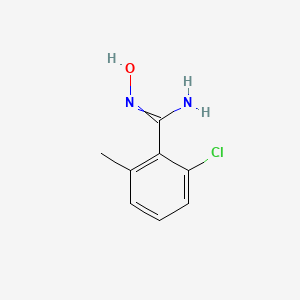
![3-Chlorothieno[2,3-b]thiophene-2-carbonyl chloride](/img/structure/B1622637.png)
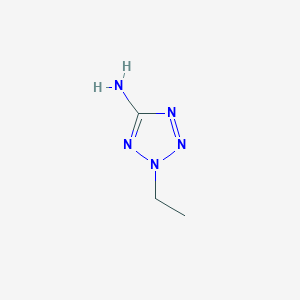
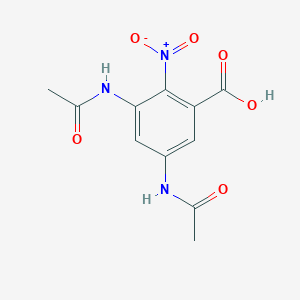
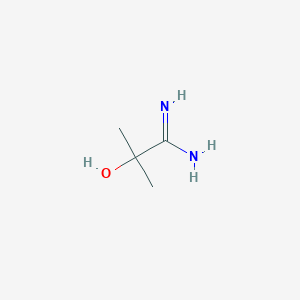
![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)
